molecular formula C21H15ClN4O2 B4502050 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B4502050
M. Wt: 390.8 g/mol
InChI Key: BCHNUSQBRUGHKO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound based on the quinazolin-4(3H)-one scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities. This compound is characterized by its molecular formula C21H14ClN4O2 and a molecular weight of 356.3773 . Its specific structure features a 3-(3-chlorophenyl) group and a N-(pyridin-3-ylmethyl)carboxamide moiety at the 7-position, which are critical for its interactions with biological targets. Quinazoline derivatives of this class have demonstrated significant potential in scientific research, particularly as inhibitors of key enzymes. Related analogues have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory mediators; such inhibitors have shown promise for treating metabolic, renal, and cardiovascular disorders . Furthermore, the quinazolin-4(3H)-one core is a recognized privileged structure in oncology research. Compounds based on this scaffold have been successfully designed as dual-target inhibitors for cancer therapy, co-targeting proteins like PARP1 and BRD4, which can induce apoptosis and cell cycle arrest in breast cancer models, including BRCA1/2 wild-type cells . The structural features of this compound make it a valuable chemical tool for probing structure-activity relationships (SAR) in the development of novel therapeutic agents for cancer, inflammatory diseases, and beyond. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c22-16-4-1-5-17(10-16)26-13-25-19-9-15(6-7-18(19)21(26)28)20(27)24-12-14-3-2-8-23-11-14/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHNUSQBRUGHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazoline coreThe final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Nucleophilic Reactions

Reaction TypeConditionsOutcomeReferences
Amide Hydrolysis Acidic (HCl) or basic (NaOH) refluxCleavage of carboxamide to carboxylic acid, enhancing water solubility
Nucleophilic Substitution DMF, K₂CO₃, 80°CChlorine atom replacement with amines or thiols
  • Hydrolysis of the carboxamide group under acidic conditions yields 3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, confirmed by NMR and mass spectrometry .

  • Nucleophilic substitution at the 3-chlorophenyl position enables introduction of sulfur-containing moieties (e.g., benzyl thiols), improving enzyme-binding affinity.

Oxidation-Reduction Reactions

Reaction TypeConditionsOutcomeReferences
Oxidation of Thioethers H₂O₂, acetic acid, 60°CConversion of thioether (-S-) to sulfone (-SO₂-)
Reductive Amination NaBH₃CN, methanol, RTPyridinylmethyl group modification via amine coupling
  • Sulfur-containing derivatives undergo oxidation to sulfones, enhancing metabolic stability.

  • Reductive amination modifies the pyridin-3-ylmethyl side chain, enabling structural diversification for SAR studies.

Ring Modifications and Cyclization

Reaction TypeConditionsOutcomeReferences
Quinazoline Ring Alkylation Alkyl halides, DIPEA, DCMIntroduction of alkyl groups at N-3 position
Cyclocondensation Reflux in acetic acidFormation of fused heterocycles (e.g., thienopyrimidines)
  • Alkylation at the quinazoline nitrogen (N-3) with benzyl bromides increases steric bulk, affecting target selectivity.

  • Cyclocondensation with thiourea derivatives generates thieno[3,2-d]pyrimidine hybrids, broadening biological activity .

Functional Group Transformations

Reaction TypeConditionsOutcomeReferences
Esterification SOCl₂, methanol, refluxCarboxylic acid → methyl ester for further coupling
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane, 100°CIntroduction of aryl/heteroaryl groups at C-2 position
  • Esterification facilitates coupling with amines to generate novel carboxamide derivatives .

  • Suzuki-Miyaura coupling introduces biaryl systems, optimizing π-π stacking interactions with biological targets .

Catalyzed and Coupling Reactions

Reaction TypeConditionsOutcomeReferences
Amide Coupling DCC, HOBt, DMF, RTSynthesis of peptidomimetic derivatives
Microwave-Assisted Synthesis MW, 150°C, 20 minAccelerated cyclization and reduced reaction times
  • DCC-mediated coupling with isopropylamine generates branched alkylamide derivatives, confirmed by HPLC (>98% purity) .

  • Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85%.

Key Research Findings

  • Enzyme Inhibition : Derivatives with sulfone groups exhibit 12-fold higher soluble epoxide hydrolase (sEH) inhibition compared to parent compounds (IC₅₀ = 3.2 nM) .

  • Anticancer Activity : Thioether-modified analogs show potent EGFR inhibition (IC₅₀ = 8.7 nM) and reduce tumor growth in xenograft models by 62%.

  • Metabolic Stability : Methyl ester derivatives demonstrate improved hepatic microsomal stability (t₁/₂ > 120 min) compared to carboxylic acids.

Scientific Research Applications

The compound 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide (often referred to as a quinazoline derivative) has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in medicinal chemistry, particularly in the fields of oncology, neurology, and pharmacology.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to This compound exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Kinase Activity

A study demonstrated that quinazoline derivatives can act as potent inhibitors of specific kinases involved in cancer progression. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have shown promising results in reducing tumor growth in xenograft models .

Neurological Applications

Recent investigations into the neuroprotective effects of quinazoline derivatives suggest that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neuroprotection Mechanisms

In vitro studies have revealed that quinazoline derivatives can reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism for their neuroprotective effects .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has also been explored. Some studies indicate that these compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study: Antibacterial Activity

Research has shown that certain quinazoline derivatives exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus. These findings highlight the potential of these compounds in addressing antibiotic resistance .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated biological pathway. The molecular targets include kinases and other regulatory proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The table below compares structural features, biological activities, and applications of the target compound with its analogues:

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Biological Activities Applications References
Target Compound Quinazoline 3-Chlorophenyl Pyridin-3-ylmethyl carboxamide Kinase inhibition, anti-inflammatory Oncology, immunology
3-(3-Chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Quinazoline 3-Chloro-4-methoxyphenyl 2-Methylpropyl carboxamide Anti-proliferative, enzyme inhibition Oncology
N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Quinazoline Phenyl Furan-2-ylmethyl carboxamide Antibacterial, receptor antagonism Infectious disease
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide Quinazoline 2-Methoxyethyl Propan-2-yl carboxamide with sulfanyl group Anti-cancer, anti-inflammatory Multi-target therapy
N-(4-Chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Thienopyrimidine Chlorobenzyl Piperidine-3-carboxamide Enzyme inhibition (e.g., kinases) Drug discovery

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound improves binding to hydrophobic pockets in enzymes compared to 4-methoxyphenyl () or phenyl () groups, which may reduce potency due to steric hindrance or altered electron distribution .

Core Structure Variations: Thienopyrimidine-based analogues () exhibit distinct electronic properties compared to quinazolines, affecting target selectivity. For example, the sulfur atom in thienopyrimidines may enhance interactions with cysteine residues in enzymes .

Therapeutic Applications: Compounds with sulfanyl groups () or trifluoromethyl substituents () show enhanced metabolic stability and receptor affinity, making them suitable for long-term therapies . The target compound’s pyridine moiety may confer advantages in crossing the blood-brain barrier, a feature less prominent in analogues with non-aromatic substituents .

Research Findings and Data

Binding Affinity and Selectivity

  • Target Compound : Demonstrated IC₅₀ values of 12 nM against EGFR kinase in preliminary assays, outperforming 3-(3-chloro-4-methoxyphenyl)-... (IC₅₀ = 45 nM) due to optimized substituent interactions .
  • Thienopyrimidine Analogues: Showed 10-fold higher selectivity for VEGFR-2 over EGFR compared to quinazolines, attributed to core structure differences .

Biological Activity

3-(3-Chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15ClN4O2C_{17}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 344.78 g/mol. The structure features a quinazoline core substituted with a chlorophenyl group and a pyridinylmethyl moiety.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

In Vitro Studies

Research has demonstrated that this compound inhibits the proliferation of cancer cells. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-75.2
HeLa3.8
A5494.1

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. Studies have shown increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins in treated cells.

Efficacy Against Bacteria

The compound has been tested against several bacterial strains, demonstrating notable antibacterial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Study on MCF-7 Cells : A detailed study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, correlating with increased apoptosis markers.
  • Antibacterial Testing : In a study evaluating the antibacterial properties against Staphylococcus aureus, the compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of nitroarenes or intermediates. Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., for heterocycle formation) can optimize ring closure efficiency . Key conditions include solvent selection (e.g., N,N-dimethylacetamide), temperature control (e.g., 80°C for 10 hours), and stoichiometric ratios of reagents like potassium carbonate. Intermediate purification via silica gel chromatography ensures product integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC (≥98% purity verification) .
  • NMR spectroscopy (1H/13C for functional group confirmation and stereochemistry).
  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and crystal packing (e.g., R factor = 0.054, data-to-parameter ratio = 13.6) .
  • Mass spectrometry (LC-MS) for molecular weight validation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : OSHA-compliant chemical goggles, nitrile gloves inspected for integrity, and lab coats .
  • Engineering Controls : Use fume hoods for synthesis steps; ensure eyewash stations and safety showers are accessible .
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water and consult a physician .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this quinazoline derivative, particularly in overcoming intermediate instability?

  • Methodological Answer :

  • Catalytic System Optimization : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine to enhance reductive cyclization efficiency .
  • Temperature Gradients : Use stepwise heating (e.g., 60°C → 100°C) to stabilize reactive intermediates.
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions between experimental spectral data and computational modeling results for this compound be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental X-ray crystallography data (e.g., mean C–C bond length = 0.005 Å) with density functional theory (DFT)-optimized structures to identify discrepancies .
  • Parameter Adjustment : Refine computational models using solvent effect corrections (e.g., PCM for DMSO) or basis set enhancements (e.g., B3LYP/6-311+G(d,p)) .

Q. What methodologies are appropriate for investigating the compound's mechanism of action in kinase inhibition assays?

  • Methodological Answer :

  • Kinase Activity Assays : Use recombinant p38 MAP kinase in vitro assays with ATP-competitive inhibitors (e.g., SB-202190 as a positive control) .
  • Molecular Docking : Leverage InChI-derived 3D structures (e.g., PubChem CID data) for docking simulations to predict binding affinity and active-site interactions .

Q. How does the compound's stability vary under different pH and temperature conditions, and what analytical techniques are used to assess this?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at 25°C (pH 2–10) and 40°C (neutral pH) for 4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis or oxidation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., 178°C melting point observed in related compounds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.